molecular formula C24H36O3 B2594678 6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid CAS No. 102811-39-2

6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid

Cat. No. B2594678
CAS RN: 102811-39-2
M. Wt: 372.549
InChI Key: OFFQPVDOVYHTBX-AVQMFFATSA-N
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Description

“6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid” is a compound that has been studied for its antimicrobial and tyrosinase inhibitory activities . It was isolated from the shell oil of Indonesian cashew nuts . The compound has been used to synthesize two derivatives via epoxidation and hydrolysis of the C15 side chain .


Synthesis Analysis

The compound was synthesized from 6-[(8Z)-8-pentadecenyl] salicylic acid, which was isolated from cashew nut shell oil . Two derivatives were synthesized via epoxidation and hydrolysis of the C15 side chain .


Molecular Structure Analysis

The molecular formula of “this compound” is C24H36O3. The exact mass is 370.250795 g/mol .


Chemical Reactions Analysis

The compound has been used to synthesize two derivatives via epoxidation and hydrolysis of the C15 side chain . These derivatives have shown strong antimicrobial and tyrosinase inhibitory properties .

properties

IUPAC Name

2-[(8E,11E)-heptadeca-8,11-dienyl]-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27)/b7-6+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFQPVDOVYHTBX-AVQMFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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